8-Bromo-2,4-dimethylquinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2,4-dimethylquinolin-7-ol |
InChI |
InChI=1S/C11H10BrNO/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,1-2H3 |
InChI Key |
XPYZMLUSHGHMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2Br)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 2,4 Dimethylquinolin 7 Ol and Analogues
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of 8-Bromo-2,4-dimethylquinolin-7-ol identifies the primary bond-forming events required for its synthesis. The most apparent disconnection is the carbon-bromine bond at the C-8 position, leading back to the precursor 2,4-dimethylquinolin-7-ol . This key intermediate contains the core quinoline (B57606) scaffold with the required methyl and hydroxyl groups.
Further deconstruction of 2,4-dimethylquinolin-7-ol points toward established quinoline syntheses. The Combes and Doebner-von Miller reactions are powerful methods for constructing the quinoline ring system. wikipedia.orgiipseries.orgwikipedia.org These reactions typically involve the condensation of an aniline (B41778) derivative with a β-dicarbonyl or an α,β-unsaturated carbonyl compound, respectively.
This leads to the identification of two primary precursors:
An aniline derivative bearing a hydroxyl group (or a protected equivalent) at the meta-position. 3-Aminophenol (B1664112) or its O-protected form, 3-methoxyaniline , are ideal candidates. wikipedia.org
A three-carbon carbonyl component suitable for forming the pyridine (B92270) ring with the C-2 and C-4 methyl groups. Acetylacetone (B45752) (2,4-pentanedione) is the classic partner for the Combes synthesis to yield a 2,4-dimethylquinoline (B72138). wikipedia.org
Therefore, a plausible forward synthesis involves the construction of 2,4-dimethylquinolin-7-ol from a 3-aminophenol derivative and acetylacetone, followed by a regioselective bromination at the C-8 position.
Establishment of the Quinolone Core with Methyl Substituents
The formation of the 2,4-dimethyl-7-hydroxyquinoline core is the critical step in the synthesis. This requires a cyclization strategy that correctly places the four substituents on the bicyclic ring system.
Cyclization Reactions for 2,4-Dimethylquinoline Formation
Two primary named reactions are particularly well-suited for the synthesis of the 2,4-dimethylquinoline scaffold:
Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For the target scaffold, reacting 3-aminophenol or 3-methoxyaniline with acetylacetone under strong acid catalysis (commonly sulfuric acid) would initiate the formation of a Schiff base intermediate. Subsequent intramolecular electrophilic attack onto the aromatic ring, followed by dehydration, yields the desired 2,4-dimethylquinoline skeleton. wikipedia.org The use of 3-aminophenol directly installs the 7-hydroxyl group.
Doebner-von Miller Reaction : This reaction utilizes an aniline with an α,β-unsaturated carbonyl compound, often generated in-situ. wikipedia.orgslideshare.net For instance, the reaction of 3-aminophenol with crotonaldehyde (B89634) (or its precursors under acidic conditions) can lead to the formation of a quinoline. However, the Combes synthesis with acetylacetone is generally more direct for achieving the specific 2,4-dimethyl substitution pattern.
These reactions are catalyzed by strong Brønsted or Lewis acids and are foundational in quinoline chemistry. wikipedia.org
Strategies for Introduction of the 7-Hydroxyl Group
The placement of the hydroxyl group at the C-7 position is dictated by the choice of the aniline precursor.
Direct Approach : The most straightforward strategy is to use 3-aminophenol as the starting aniline in a Combes or Doebner-von Miller reaction. The amino group directs the initial condensation, and the cyclization onto the aromatic ring places the existing hydroxyl group at the C-7 position of the resulting quinoline.
Protecting Group Strategy : An alternative involves using a protected form, such as 3-methoxyaniline . The synthesis would proceed as described above to form 7-methoxy-2,4-dimethylquinoline. The final step in forming the key intermediate would be the deprotection of the methyl ether, typically using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), to reveal the 7-hydroxyl group. This approach can be advantageous if the free hydroxyl group interferes with the acidic cyclization conditions.
Regioselective Bromination at the C-8 Position
The final and most challenging step is the regioselective introduction of a bromine atom at the C-8 position of 2,4-dimethylquinolin-7-ol. The electronic properties of the quinoline ring are heavily influenced by the existing substituents. The 7-hydroxyl group is a powerful activating, ortho, para-directing group. This means it electronically activates the C-5 (para) and C-6/C-8 (ortho) positions for electrophilic aromatic substitution.
Direct Bromination Methodologies
Direct bromination of 2,4-dimethylquinolin-7-ol with an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is the most direct approach. The regiochemical outcome depends on a delicate balance of electronic and steric factors.
Electronic Effects : The 7-OH group strongly activates the C-6 and C-8 positions.
Steric Effects : The C-4 methyl group does not significantly hinder the C-5 position, while the C-8 position is adjacent to the fused ring junction.
Studies on the bromination of the closely related 8-hydroxyquinoline (B1678124) show that substitution often occurs at the 5- and 7-positions, which are activated by the 8-OH group. researchgate.netacgpubs.org By analogy, for 7-hydroxyquinoline (B1418103), activation is directed primarily to positions 6 and 8. For example, the reaction of 8-hydroxyquinoline with NBS in chloroform (B151607) can yield 7-bromoquinolin-8-ol, demonstrating that bromination ortho to the hydroxyl group is a feasible pathway. tandfonline.com Therefore, it is anticipated that direct bromination of 2,4-dimethylquinolin-7-ol would yield a mixture of 6-bromo and 8-bromo isomers, potentially with the 8-bromo product being significant. The choice of solvent and brominating agent can influence the selectivity of this reaction.
Alternative Halogenation Approaches and Subsequent Transformations
If direct bromination proves to be unselective, alternative multi-step strategies may be required to achieve the desired C-8 substitution.
Directed Ortho-Metalation : The 7-hydroxyl group could potentially be used as a directing group. After conversion to an appropriate ether or other directing group, treatment with a strong base (like an organolithium reagent) could selectively deprotonate the C-8 position. The resulting organometallic intermediate could then be trapped with an electrophilic bromine source (e.g., Br₂, CBr₄) to install the bromine atom exclusively at C-8. While powerful, this method requires careful optimization of the directing group and reaction conditions.
Halogen Dance Reaction : In some heterocyclic systems, it is possible to isomerize a halogen from one position to another under the influence of a strong base. If a different bromo-isomer were easier to synthesize, a halogen dance reaction could be explored to move it to the thermodynamically favored C-8 position, although this is often unpredictable.
Synthesis from Pre-brominated Precursors : A conceptually different approach would be to start the quinoline synthesis with precursors that already contain the necessary bromine atom. For example, using 2-bromo-5-aminophenol as the aniline component in a Combes synthesis with acetylacetone would, in principle, yield the target molecule directly. However, the availability and stability of such highly substituted starting materials can be a practical limitation.
Advanced Synthetic Strategies and Modifications
Modern organic synthesis provides a powerful toolkit for the construction of complex heterocyclic systems like this compound. These advanced strategies offer significant improvements over classical methods in terms of efficiency, selectivity, and environmental impact.
Palladium-catalyzed reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the synthesis and functionalization of the quinoline core. nih.gov These methods are crucial for constructing the quinoline ring itself or for modifying a pre-existing quinoline scaffold.
One-pot palladium-catalyzed methods have been developed for the synthesis of polysubstituted quinolines from readily available starting materials like 2-amino aromatic ketones and alkynes. rsc.org This approach provides an alternative to traditional named reactions for accessing diverse quinoline structures. Additionally, palladium(II)-catalyzed intramolecular C-H alkenylation of aryl homoallyl ethers serves as a mild and efficient route to produce highly substituted chromenes, which are structurally related to the quinoline framework. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly useful for the derivatization of halogenated quinolines. For instance, the bromine atom in a bromoquinoline scaffold can be substituted using various palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which is effective for creating new carbon-carbon bonds. researchgate.net The development of specialized palladium precatalysts has further enhanced the efficiency and scope of these coupling reactions, allowing for their use even at very low catalyst loadings. nih.gov The choice of ligand associated with the palladium catalyst is critical and can influence the outcome of the reaction. nih.gov
Here is a table summarizing various palladium-catalyzed reactions relevant to quinoline synthesis and modification:
Table 1: Palladium-Catalyzed Reactions in Quinoline Synthesis| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| One-Pot Synthesis | 2-Amino aromatic ketones, Alkynes | Palladium catalyst | Polysubstituted quinolines | rsc.org |
| Carbonylative Synthesis | 2-Arylphenols | Palladium catalyst, Phenyl formate (B1220265) (CO source) | Benzopyranones (related structures) | researchgate.netrsc.org |
| Intramolecular C-H Alkenylation | Aryl homoallyl ethers | Palladium(II) catalyst, p-TsOH (additive) | Substituted chromanes and 2H-chromenes | nih.gov |
| Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Palladium precatalysts (e.g., with XPhos ligand) | Biaryl compounds | nih.gov |
| C-N Coupling | Aryl halides, Amines | Palladium precatalysts | Aryl amines | nih.gov |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov This approach is prized for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular complexity. researchgate.netnih.gov
Several MCRs are well-suited for the synthesis of the quinoline scaffold. The Doebner-von Miller reaction, for example, can be adapted into a green, one-pot multicomponent strategy for producing quinoline-4-carboxylic acids using an aryl aldehyde, an amine, and pyruvate. researchgate.net Similarly, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be performed as a multicomponent reaction to yield polysubstituted quinolines. nih.govresearchgate.net The use of nanocatalysts in these MCRs has been shown to improve reaction times and yields. nih.gov
The versatility of MCRs allows for the synthesis of a wide array of quinoline derivatives by varying the starting components. For instance, a one-pot reaction involving an aniline, an aldehyde, and an alkyne can lead to the formation of 2,4-disubstituted quinolines. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has also been highlighted in the multicomponent synthesis of complex heterocyclic systems. nih.gov
The following table provides examples of multi-component reactions used for synthesizing quinoline and related heterocyclic structures.
Table 2: Multi-component Reactions for Heterocycle Synthesis| Reaction Name/Type | Reactants | Catalyst/Solvent | Product Type | Reference |
| Modified Doebner Reaction | Aryl aldehyde, Amine, Pyruvate | p-TSA / Water, Ethylene (B1197577) glycol | Quinoline-4-carboxylic acids | researchgate.net |
| Friedländer Synthesis | 2-Aminoaryl ketone, 1,3-Dicarbonyl compound | Fe3O4-IL-HSO4 / Solvent-free | Polysubstituted quinolines | nih.gov |
| Knoevenagel-Michael Addition-Cyclization | Substituted anilines, Aromatic aldehydes, Malononitrile | ZnO NPs / Water | Polysubstituted quinolines | nih.gov |
| Tetronic Acid-based MCR | Tetronic acid, Aldehydes, Amines | Various | Diverse heterocycles | nih.gov |
| Imidazole Synthesis | Aldehyde, Benzil, Ammonium acetate | LADES@MNP / Solvent-free sonication | Trisubstituted imidazoles | rsc.org |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijpsjournal.com In the context of quinoline synthesis, this translates to using environmentally benign solvents like water or ethanol (B145695), employing energy-efficient techniques such as microwave or ultrasound irradiation, and utilizing recyclable or non-toxic catalysts. researchgate.net
Traditional methods for quinoline synthesis often require harsh conditions and toxic reagents. researchgate.netresearchgate.net In contrast, green approaches offer more sustainable alternatives. For example, the use of formic acid as a biodegradable and renewable catalyst has been shown to be effective for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com Nanocatalysts are also at the forefront of green quinoline synthesis, as they are often highly efficient and can be recovered and reused. nih.govacs.org
Solvent choice is a key aspect of green chemistry. Water is an ideal green solvent, and several quinoline syntheses have been successfully performed in aqueous media. nih.govresearchgate.net Solvent-free reactions, where the reactants are mixed without a solvent, represent another important green strategy. nih.gov These methods not only reduce solvent waste but can also lead to shorter reaction times and simpler product isolation.
Key green chemistry approaches for quinoline synthesis are outlined below:
Table 3: Green Chemistry Approaches in Quinoline Synthesis| Green Principle | Application in Quinoline Synthesis | Example | Reference |
| Use of Renewable Feedstocks | Formic acid as a catalyst | Direct synthesis from anilines and aldehydes | ijpsjournal.com |
| Use of Safer Solvents | Water as a solvent | MCR with ZnO NPs in water | nih.gov |
| Energy Efficiency | Microwave or ultrasound assistance | Friedländer reaction using microwave irradiation | researchgate.net |
| Catalysis | Use of recyclable nanocatalysts | Fe3O4@Urea/HITh-SO3H MNPs for Friedländer reaction | nih.gov |
| Atom Economy | Multi-component reactions | One-pot Doebner reaction | researchgate.net |
The this compound scaffold is rich in functional groups that can be readily modified to generate a library of new analogs. The bromine atom at the 8-position and the hydroxyl group at the 7-position are prime targets for derivatization.
The bromine atom can be replaced through various cross-coupling reactions, as mentioned previously. For example, Suzuki-Miyaura coupling can introduce new aryl or heteroaryl groups at this position, significantly altering the electronic and steric properties of the molecule. researchgate.net Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could be used to introduce nitrogen-based functional groups.
The hydroxyl group at the 7-position can be derivatized through standard organic transformations. Etherification or esterification would allow for the introduction of a wide variety of substituents. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. The synthesis of novel phthalonitriles from 8-hydroxyquinoline demonstrates the reactivity of this hydroxyl group and its potential for creating more complex structures. researchgate.net
Furthermore, the quinoline nitrogen is basic and can be quaternized to form quinolinium salts, which may exhibit interesting biological or material properties. The methyl groups at the 2- and 4-positions could potentially undergo condensation reactions under certain conditions, although this is generally less facile. The reactivity of the 8-hydroxyquinoline scaffold has been studied, including its bromination, which can lead to mono- or di-brominated products depending on the reaction conditions. researchgate.netresearchgate.net This knowledge is directly applicable to the derivatization of the target compound.
Advanced Spectroscopic and Crystallographic Elucidation of 8 Bromo 2,4 Dimethylquinolin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic framework of 8-Bromo-2,4-dimethylquinolin-7-ol can be assembled.
One-Dimensional (1D) NMR Analysis (¹H NMR, ¹³C NMR)
One-dimensional NMR provides foundational information about the chemical environment and number of different types of protons and carbons in a molecule. pdx.edu
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the two protons on the quinoline (B57606) core (H-5 and H-6). The methyl groups at positions 2 and 4 would appear as sharp singlets in the upfield region. A broad singlet corresponding to the hydroxyl (-OH) proton would also be present, its chemical shift being sensitive to solvent and concentration.
Interactive Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.50 - 7.70 | Doublet |
| H-6 | 7.00 - 7.20 | Doublet |
| H-3 | 6.80 - 7.00 | Singlet |
| 7-OH | 5.00 - 6.00 | Broad Singlet |
| 4-CH₃ | 2.50 - 2.70 | Singlet |
| 2-CH₃ | 2.40 - 2.60 | Singlet |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the quinoline ring system and the two methyl carbons. The chemical shifts provide insight into the nature of each carbon; for instance, the carbon bearing the hydroxyl group (C-7) and the quaternary carbons of the ring would appear significantly downfield.
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 120 - 124 |
| C-4 | 145 - 149 |
| C-4a | 123 - 127 |
| C-5 | 126 - 130 |
| C-6 | 115 - 119 |
| C-7 | 150 - 154 |
| C-8 | 108 - 112 |
| C-8a | 146 - 150 |
| 2-CH₃ | 22 - 26 |
| 4-CH₃ | 18 - 22 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While 1D NMR provides primary data, 2D NMR experiments establish connectivity between atoms, which is crucial for definitive structural assignment. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu In this compound, a key COSY correlation would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship on the benzene (B151609) ring portion of the quinoline system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~6.9 ppm would show a correlation to the carbon signal at ~122 ppm, assigning them as H-3 and C-3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2- to 3-bond) correlations between protons and carbons, providing the backbone connectivity of the molecule. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons and linking different fragments of the structure. Key HMBC correlations would include those from the methyl protons (2-CH₃ and 4-CH₃) to various carbons in the quinoline ring, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help to confirm stereochemistry and conformation. A NOESY experiment could show a spatial correlation between the protons of the 4-CH₃ group and the H-5 proton, providing evidence for their proximity in the planar ring system.
Interactive Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlation From | Correlation To | Significance |
| COSY | H-5 | H-6 | Confirms adjacency of aromatic protons. |
| HSQC | H-3 | C-3 | Assigns protonated carbon C-3. |
| HSQC | H-5 | C-5 | Assigns protonated carbon C-5. |
| HSQC | H-6 | C-6 | Assigns protonated carbon C-6. |
| HMBC | 2-CH₃ protons | C-2, C-3 | Confirms position of the C-2 methyl group. |
| HMBC | 4-CH₃ protons | C-3, C-4, C-4a | Confirms position of the C-4 methyl group. |
| HMBC | H-5 | C-4, C-7, C-8a | Links the carbocyclic and heterocyclic rings. |
| NOESY | 4-CH₃ protons | H-5 | Confirms spatial proximity. |
Multinuclear NMR Applications for Comprehensive Structural Characterization
To gain further structural confirmation, NMR spectroscopy of other nuclei can be utilized. ¹⁵N NMR, although less sensitive, would show a single resonance corresponding to the quinoline nitrogen, with a chemical shift indicative of its heterocyclic aromatic environment. While not routine, ⁷⁹Br or ⁸¹Br NMR could also be employed to directly probe the environment around the bromine atom, although significant line broadening is expected due to the quadrupolar nature of these nuclei.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₀BrNO. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
Interactive Table 4: Predicted HRMS Data for this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |
| [C₁₁H₁₀⁷⁹BrNO]⁺ | ¹²C₁₁, ¹H₁₀, ⁷⁹Br₁, ¹⁴N₁, ¹⁶O₁ | 250.9946 |
| [C₁₁H₁₀⁸¹BrNO]⁺ | ¹²C₁₁, ¹H₁₀, ⁸¹Br₁, ¹⁴N₁, ¹⁶O₁ | 252.9925 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It serves to both assess the purity of the sample and to confirm its identity through its mass spectrum. A pure sample of this compound would exhibit a single peak in the gas chromatogram. The mass spectrum associated with this peak would display the molecular ion cluster (m/z 251/253) and a predictable fragmentation pattern. Common fragmentation pathways would likely include the loss of a methyl radical (CH₃) or the loss of a bromine atom (Br), leading to characteristic fragment ions that further support the proposed structure.
Interactive Table 5: Predicted Key Mass Fragments in GC-MS for this compound
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 251/253 | [C₁₁H₁₀BrNO]⁺ | Molecular ion peak cluster (M⁺, M+2⁺) |
| 236/238 | [C₁₀H₇BrNO]⁺ | Loss of a methyl radical (-CH₃) |
| 172 | [C₁₁H₁₀NO]⁺ | Loss of a bromine atom (-Br) |
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a high-resolution technique used to determine the precise mass-to-charge ratio (m/z) of a molecule, thereby confirming its elemental composition. For this compound (C₁₁H₁₀BrNO), this analysis would be expected to yield a distinct isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of the bromine atom.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic doublet for bromine-containing ions, where two peaks of almost equal intensity are observed two mass units apart (M and M+2). youtube.com ESI-QTOF analysis would provide a high-resolution mass measurement of these isotopic peaks, allowing for the confident confirmation of the compound's molecular formula.
While specific experimental data for this compound is unavailable, analysis of related brominated heterocyclic compounds demonstrates the power of this technique. researchgate.net The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS) experiments, would further illuminate the structure by showing losses of characteristic fragments, such as methyl groups or the bromine atom.
Vibrational and Electronic Absorption Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Determination
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display several key absorption bands.
A broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl groups and the aromatic quinoline ring would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would likely produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. Furthermore, a C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range. Although no published spectrum for the title compound is available, data from related compounds like 2-bromophenol (B46759) shows these characteristic absorption regions. nist.govchemicalbook.com
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3200-3600 (broad) |
| Aromatic/Alkyl | C-H Stretch | 2850-3100 |
| Quinoline Ring | C=C / C=N Stretch | 1450-1650 |
| Bromoalkane | C-Br Stretch | 500-700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring of this compound constitutes an extensive conjugated system, which is expected to absorb UV light, promoting electrons from lower to higher energy orbitals (e.g., π → π* transitions).
The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption maxima (λmax). The positions and intensities of these bands are influenced by the structure of the aromatic system and the nature of its substituents. The hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups attached to the quinoline core would all modulate the electronic transitions, causing shifts in the absorption wavelengths compared to the parent quinoline molecule. While specific λmax values for this compound are not documented, studies on other substituted aromatic compounds confirm the utility of this technique in characterizing their electronic properties. science-softcon.de
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous confirmation of the connectivity of this compound, including the substitution pattern on the quinoline ring.
By growing a suitable single crystal and analyzing its diffraction pattern, researchers could determine exact bond lengths, bond angles, and torsion angles. This would definitively establish the positions of the bromo, methyl, and hydroxyl groups, confirming the structure as this compound. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would be deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access, though no such entry currently exists for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This arrangement is governed by a network of intermolecular interactions. neu.edu.tr
For this compound, the hydroxyl group is capable of forming strong hydrogen bonds (O-H···N or O-H···O), which would likely be a dominant feature in its crystal packing, potentially forming chains or dimeric motifs. researchgate.net Additionally, π-π stacking interactions between the flat quinoline ring systems of adjacent molecules could play a significant role in stabilizing the crystal lattice. The bromine atom could also participate in halogen bonding (C-Br···O or C-Br···N), further influencing the supramolecular architecture. A detailed analysis of the crystal structure would quantify these interactions, providing insight into the physical properties of the solid material.
Chemical Transformations and Reactivity of the 8 Bromo 2,4 Dimethylquinolin 7 Ol Scaffold
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly the pyridine (B92270) portion. However, the substituents on the 8-bromo-2,4-dimethylquinolin-7-ol molecule significantly influence the outcome of such reactions.
The benzene portion of the quinoline is more susceptible to electrophilic attack than the pyridine portion. The powerful electron-donating hydroxyl group at position C-7 and the moderately activating methyl groups at C-2 and C-4 direct incoming electrophiles primarily to ortho and para positions. The bromine atom at C-8 is a deactivating group but also directs ortho and para.
Considering the combined effects:
Activating Groups: The -OH group at C-7 strongly activates the ring, directing incoming electrophiles to the ortho positions (C-6 and C-8). The methyl groups at C-2 and C-4 activate the pyridine ring, but substitution on this ring is generally less favorable.
Directing Effects: The primary directing influence is the hydroxyl group. With the C-8 position blocked by bromine, electrophilic attack is most likely to occur at the C-6 position. The C-5 position is also a possibility, being ortho to the C-4 methyl group (though this influence is weaker) and meta to the hydroxyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comyoutube.com For this compound, these reactions would require carefully chosen conditions to achieve selective substitution, likely at the C-6 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 8-Bromo-6-nitro-2,4-dimethylquinolin-7-ol |
| Bromination | Br₂, FeBr₃ | 6,8-Dibromo-2,4-dimethylquinolin-7-ol |
| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions (SNAr) at the Brominated Position
Nucleophilic aromatic substitution (SNAr) typically occurs on aryl halides that possess strong electron-withdrawing groups at positions ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
In the case of this compound, the bromine at C-8 is the leaving group. The key factors influencing its reactivity in SNAr are:
Electron-Withdrawing Groups: The quinoline ring's nitrogen atom acts as an electron-withdrawing group, activating the entire ring system towards nucleophilic attack. This effect helps to stabilize the anionic intermediate.
Electron-Donating Groups: The hydroxyl group at C-7 is strongly electron-donating, which is generally unfavorable for a standard SNAr reaction at the adjacent C-8 position as it does not help stabilize the negative charge.
Despite the deactivating effect of the hydroxyl group, SNAr reactions at the C-8 position of purine (B94841) nucleosides (which are structurally related) have been reported, indicating that the activating effect of the heterocyclic system can overcome the influence of adjacent donating groups under the right conditions. nih.gov For this compound, displacing the bromine with strong nucleophiles (e.g., amines, alkoxides, thiolates) may be possible, but likely requires forcing conditions such as high temperatures or the use of a strong base. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com
Transition-Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The carbon-bromine bond at the C-8 position is an ideal handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or ester) using a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for forming new C-C bonds. The this compound scaffold can be coupled with various aryl- or vinyl-boronic acids to introduce diverse substituents at the C-8 position. mdpi.comresearchgate.net
Reaction: this compound + R-B(OH)₂
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Base: Na₂CO₃, K₃PO₄, Cs₂CO₃
Product: 8-R-2,4-dimethylquinolin-7-ol
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orglibretexts.org This allows for the introduction of alkenyl groups at the C-8 position of the quinoline ring. nih.govresearchgate.net
Reaction: this compound + H₂C=CHR
Catalyst: Pd(OAc)₂, PdCl₂
Base: Et₃N, NaOAc
Product: 8-(R-CH=CH)-2,4-dimethylquinolin-7-ol
Table 2: Examples of Cross-Coupling Reactions on the 8-Bromoquinoline Scaffold
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | C(8)-Aryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Base | C(8)-Alkenyl |
| Sonogashira | Terminal alkyne | Pd/Cu / Base | C(8)-Alkynyl |
Redox Chemistry: Oxidation and Reduction Pathways of the Quinoline System
The this compound molecule has two main sites for redox activity: the phenolic hydroxyl group and the quinoline ring system.
Oxidation: The 7-hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to quinones under appropriate conditions. In this case, oxidation of the 7-hydroxyquinoline (B1418103) moiety could potentially lead to a quinone-like structure. The presence of the electron-donating methyl groups and the electron-withdrawing bromine would modulate the redox potential. Strong oxidizing agents could lead to ring cleavage or polymerization.
Reduction: The quinoline ring can undergo reduction, typically in the nitrogen-containing ring. Catalytic hydrogenation (e.g., using H₂/Pd, PtO₂) would likely reduce the pyridine ring first to yield a tetrahydroquinoline derivative. More vigorous conditions could lead to the reduction of the benzene ring as well. It is also possible that under certain catalytic hydrogenation conditions, hydrodebromination (replacement of the bromine atom with hydrogen) could occur. Radical-mediated reactions under reducing conditions have also been reported for quinolines to achieve C-H functionalization. nih.gov
Photochemical Reactivity and Photolysis Mechanisms
Hydroxylated quinoline derivatives have gained significant attention as scaffolds for photoremovable protecting groups (PPGs), also known as "caging" groups. nih.gov The 8-bromo-7-hydroxyquinoline (BHQ) core, which is present in this compound, is a known photoactive chromophore. acs.org
When used as a PPG, a molecule of interest (a "caged" substrate) is attached to the quinoline scaffold, typically at the 2-methyl position (if it were a methylene (B1212753) group). Upon irradiation with light (often UV or two-photon excitation), the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. researchgate.net
The mechanism for photolysis of 7-hydroxyquinolines is believed to involve:
Photoexcitation: Absorption of a photon promotes the molecule to an excited state.
Excited-State Proton Transfer: In the excited state, the 7-hydroxyl group becomes much more acidic, leading to a rapid deprotonation.
Intermediate Formation: This proton transfer facilitates the heterolytic cleavage of the bond to the caged molecule, releasing it.
Formation of Photoproducts: The quinoline moiety is converted into a stable photoproduct.
The efficiency of this process, described by the uncaging quantum yield (Φu) and two-photon action cross-section (δu), is influenced by substituents on the quinoline ring. acs.org Electron-donating groups at the C-4 position have been shown to enhance photolysis efficiency. acs.org Therefore, the 4-methyl group in this compound is expected to contribute favorably to its photochemical properties, suggesting its potential as a precursor for an efficient PPG.
Deuteration Studies and Isotopic Exchange Reactions
Isotopic labeling, particularly deuteration, is a valuable tool for elucidating reaction mechanisms and for use in quantitative analysis (e.g., as internal standards in mass spectrometry). Deuterium (B1214612) can be incorporated into the this compound scaffold through several methods.
Acid-Catalyzed Exchange: In the presence of a strong deuterated acid (e.g., D₂SO₄), electrophilic substitution with deuterium ions (D⁺) can occur. The most activated positions on the ring are the most likely to undergo H/D exchange. For this molecule, the C-6 position is highly activated by the C-7 hydroxyl group and would be the most probable site for deuteration. The methyl groups at C-2 and C-4 could also potentially undergo exchange under certain conditions.
Metal-Catalyzed C-H Activation: Transition metals like palladium, rhodium, or iridium can catalyze the direct C-H activation and subsequent deuteration of aromatic rings using a deuterium source like D₂ gas or deuterated solvents. This method can sometimes provide different regioselectivity compared to acid-catalyzed exchange.
Table 3: Potential Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 8-Bromo-6-nitro-2,4-dimethylquinolin-7-ol |
| 6,8-Dibromo-2,4-dimethylquinolin-7-ol |
| This compound-6-sulfonic acid |
| 6-Acyl-8-bromo-2,4-dimethylquinolin-7-ol |
| 8-Aryl-2,4-dimethylquinolin-7-ol |
| 8-(R-CH=CH)-2,4-dimethylquinolin-7-ol |
| 8-Alkynyl-2,4-dimethylquinolin-7-ol |
| 8-Amino-2,4-dimethylquinolin-7-ol |
| Tetrahydro-8-bromo-2,4-dimethylquinolin-7-ol |
| (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) |
| 8-bromo-7-hydroxyquinoline (BHQ) |
| Benzene |
| Phenylboronic acid |
| Styrene |
Computational and Theoretical Investigations of 8 Bromo 2,4 Dimethylquinolin 7 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These computational methods provide insights into the geometry, stability, and reactivity of chemical compounds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For quinoline (B57606) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method, often paired with basis sets like 6-31G* or 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
The geometry optimization process for 8-Bromo-2,4-dimethylquinolin-7-ol would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. The resulting data would be presented in a table of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
Optimized Geometric Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Bond Length (C2-C3) | 1.37 Å |
| Bond Length (C7-O) | 1.35 Å |
| Bond Length (C8-Br) | 1.90 Å |
| Bond Angle (C3-C4-N1) | 122.5° |
| Bond Angle (C7-C8-Br) | 119.8° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule most likely to act as electron donors (concentrated in the HOMO) and electron acceptors (concentrated in the LUMO).
FMO Properties (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. osti.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. osti.gov These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions involved. For this compound, TD-DFT calculations would provide the predicted absorption maxima (λmax) and the corresponding oscillator strengths.
Predicted Electronic Spectra Data (Hypothetical Data)
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 350 | 0.25 |
| S0 → S2 | 295 | 0.18 |
Reaction Mechanism Studies via Computational Modeling
Computational modeling can be employed to investigate the pathways of chemical reactions involving a specific molecule.
Transition State Identification and Reaction Pathway Elucidation
By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, computational modeling could elucidate the step-by-step mechanism, identify any intermediates, and provide a detailed understanding of the reaction dynamics.
Prediction of Regioselectivity and Stereochemical Outcomes
In the absence of specific experimental data for the reactions of this compound, computational methods serve as a powerful tool to predict the likely outcomes of chemical transformations. Density Functional Theory (DFT) is a primary method for such predictions, allowing for the calculation of reaction pathways and the energies of transition states and intermediates.
To predict the regioselectivity of, for example, an electrophilic aromatic substitution on the quinoline ring, one would calculate the distribution of electron density and the Fukui functions across the molecule. The atoms with the highest nucleophilicity, as indicated by these calculations, would be the most probable sites for electrophilic attack. The presence of the bromine atom, the hydroxyl group, and the two methyl groups significantly influences the electron distribution and, consequently, the regioselectivity of such reactions.
Stereochemical outcomes, particularly in reactions involving the creation of new chiral centers, can be predicted by modeling the transition states of the competing reaction pathways. The relative energies of these transition states, calculated using high-level DFT or other advanced computational methods, can provide a quantitative prediction of the diastereomeric or enantiomeric excess. For instance, in a hypothetical reduction of a derivative of this compound that introduces a new stereocenter, the computational modeling of the approach of the reducing agent to the substrate would reveal the most energetically favorable trajectory, thus predicting the major stereoisomer.
Molecular Dynamics Simulations (for conformational analysis or intermolecular interactions)
Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its interactions with other molecules over time. By simulating the motion of the atoms in the molecule within a defined environment (e.g., in a solvent box), researchers can understand its dynamic behavior.
For a molecule like this compound, MD simulations would be particularly useful for:
Conformational Analysis: Identifying the most stable conformations of the molecule by exploring the potential energy surface. This involves analyzing the rotational barriers around single bonds, such as the bond connecting the hydroxyl group to the quinoline ring.
Intermolecular Interactions: Simulating the interaction of this compound with solvent molecules or other solutes. This can provide insights into its solubility and how it might interact with biological macromolecules, such as proteins or nucleic acids, by predicting binding modes and estimating binding affinities.
The results of MD simulations are typically analyzed to generate data on properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions, which quantify the molecule's flexibility and its interactions with its surroundings.
Computational Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides robust methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.
Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a given molecular structure. These predicted shifts can be compared with experimental data to confirm the proposed structure or to help in the assignment of complex spectra.
For this compound, the computational workflow would involve:
Optimizing the geometry of the molecule using a suitable level of theory (e.g., B3LYP/6-31G(d)).
Performing an NMR calculation on the optimized geometry to obtain the isotropic shielding values.
Converting these shielding values to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Discrepancies between predicted and experimental spectra can often be resolved by considering different possible conformations or isomers of the molecule. The accuracy of these predictions has advanced to a point where they are a standard tool in chemical research for structural analysis.
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
| C2 | 158.5 | - | - |
| C3 | 121.8 | H3 | 6.95 |
| C4 | 145.2 | - | - |
| C4a | 147.9 | - | - |
| C5 | 126.3 | H5 | 7.80 |
| C6 | 115.1 | H6 | 7.10 |
| C7 | 152.0 | - | - |
| C8 | 110.5 | - | - |
| C8a | 136.4 | - | - |
| 2-CH₃ | 23.1 | H | 2.50 |
| 4-CH₃ | 18.7 | H | 2.65 |
| 7-OH | - | H | 9.80 |
Applications of 8 Bromo 2,4 Dimethylquinolin 7 Ol and Its Derivatives in Advanced Chemical Research
Coordination Chemistry and Ligand Design
The inherent structural features of 8-Bromo-2,4-dimethylquinolin-7-ol, namely the nitrogen atom of the quinoline (B57606) ring and the hydroxyl group, make it a prime candidate for use as a chelating ligand in coordination chemistry. The presence of the bromo and dimethyl substituents can further influence the electronic properties and steric hindrance of the resulting metal complexes, thereby tuning their reactivity and stability.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 8-hydroxyquinoline (B1678124) derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific studies detailing the synthesis of metal complexes with this compound are not extensively documented, the general methodology for related 8-hydroxyquinoline ligands suggests a straightforward coordination process. For instance, the synthesis of M(II) complexes with 8-hydroxyquinoline often results in complexes with a 1:2 metal-to-ligand stoichiometry. nih.govmdpi.com The characterization of such complexes would involve a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination environment around the metal center.
Investigation of Metal-Ligand Binding Modes and Stoichiometry
The 8-hydroxyquinoline moiety typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. It is well-established that 8-hydroxyquinoline and its derivatives can form complexes with a variety of metal ions. nih.govmdpi.com Spectrophotometric and conductometric titrations are common methods to determine the stoichiometry of these complexes in solution, which for many divalent metal ions is found to be 1:2 (Metal:Ligand). nih.govmdpi.com The specific binding modes and stoichiometry of this compound with different metal centers would be a crucial area of investigation to understand its coordination behavior fully.
Catalytic Applications of Metal-Quinoline Complexes in Organic Transformations
Metal complexes derived from quinoline-based ligands have shown promise as catalysts in various organic transformations.
Ethylene (B1197577) Oligomerization: Nickel complexes featuring P,N-chelating ligands are of significant interest for the catalytic oligomerization of ethylene to produce linear alpha-olefins. nih.gov The design of the ligand is crucial for controlling the activity and selectivity of the catalyst. While there is no direct report on the use of this compound in this context, the development of new nickel complexes with tailored quinoline-based ligands remains an active area of research. frontiersin.org
Catechol Oxidation: The oxidation of catechols to quinones is an important reaction, and copper complexes are often employed as catalysts to mimic the activity of the enzyme catechol oxidase. bldpharm.com The catalytic activity of these complexes is highly dependent on the coordination environment of the copper center. nih.govsigmaaldrich.com Research in this area has explored a variety of ligands, and while specific studies on this compound are absent, the general potential of copper-quinoline complexes in this catalytic transformation is recognized.
Materials Science Research Potential
The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science.
Exploration as Precursors for Organic Electronic Materials
Substituted quinolines are being investigated as components of organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to tune the electronic properties through substitution on the quinoline ring is a key advantage. While the direct use of this compound as a precursor for organic electronic materials has not been specifically reported, the broader class of 8-hydroxyquinoline derivatives, such as Alq3 (tris(8-hydroxyquinoline)aluminum), are well-known electron-transporting and emissive materials in OLEDs. nih.govmdpi.com
Analytical Chemistry Methodologies
The unique structural characteristics of this compound, particularly the presence of a halogenated quinoline core with a hydroxyl group, make it a valuable precursor for the development of sophisticated analytical tools. Its derivatives have found applications in various advanced chemical research areas, most notably in the fields of spectroscopic sensing and chromatographic separations.
Development of Spectroscopic Probes for Chemical Sensing
The 8-hydroxyquinoline scaffold, a key feature of this compound, is a well-established platform for the design of fluorescent chemosensors. nih.govscispace.com These sensors operate on the principle of modulating their fluorescence properties upon interaction with specific analytes, particularly metal ions. The inherent fluorescence of the 8-hydroxyquinoline moiety is often weak due to excited-state intramolecular proton transfer. However, upon chelation with a metal ion through the hydroxyl and quinoline nitrogen atoms, a rigid complex is formed, which typically results in a significant enhancement of the fluorescence emission. scispace.com
Derivatives of this compound can be synthesized to create highly selective and sensitive spectroscopic probes. The bromine atom at the 8-position and the hydroxyl group at the 7-position serve as convenient handles for chemical modification. For instance, the bromine atom can be replaced with various functional groups through cross-coupling reactions, allowing for the fine-tuning of the probe's electronic and photophysical properties. This can enhance selectivity towards a target analyte or shift the emission wavelength for specific imaging applications.
Research on related 8-hydroxyquinoline derivatives has demonstrated their utility in detecting a range of metal ions. While specific studies on this compound are not extensively documented in publicly available literature, the established principles of 8-hydroxyquinoline chemistry suggest its high potential. The methyl groups at the 2- and 4-positions can also influence the solubility and electronic properties of the resulting probes.
Table 1: Potential Analytes for Spectroscopic Probes Derived from 8-Hydroxyquinoline Scaffolds
| Analyte Class | Specific Examples | Principle of Detection |
| Metal Ions | Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺ | Chelation-enhanced fluorescence (CHEF) |
| Anions | F⁻, CN⁻ | Hydrogen bonding or displacement assays |
| Neutral Molecules | Nitroaromatics | Fluorescence quenching |
The development of such probes from this compound would involve synthetic modifications to introduce specific recognition moieties. For example, attaching a receptor that selectively binds to a target analyte can lead to a highly specific sensor. The change in the fluorescence signal (either "turn-on" or "turn-off") upon binding provides a quantitative measure of the analyte's concentration.
Application in Chromatographic Separation Techniques (e.g., HPLC, GC)
The versatility of this compound and its derivatives also extends to chromatographic separation techniques. The inherent properties of the quinoline core can be exploited in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), primarily through derivatization.
In the context of HPLC , derivatives of this compound could be utilized in several ways:
As a derivatizing agent: The reactive sites on the molecule can be used to tag analytes that lack a chromophore or fluorophore, enabling their detection by UV-Vis or fluorescence detectors. This is particularly useful for the analysis of compounds that are otherwise difficult to detect.
As a chiral selector: By introducing a chiral center into the molecule, derivatives of this compound could be immobilized onto a stationary phase to create a chiral stationary phase (CSP) for the separation of enantiomers.
As a metal-chelating additive: The metal-chelating properties of the 8-hydroxyquinoline core can be used in the mobile phase to improve the separation of metal ions or compounds that can form coordination complexes.
For GC , the volatility of the analyte is a critical factor. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, its derivatives can be tailored for this purpose. The hydroxyl group can be silylated or acylated to increase volatility and thermal stability. Such derivatization would also improve the chromatographic peak shape and sensitivity.
Table 2: Potential Chromatographic Applications of this compound Derivatives
| Chromatographic Technique | Application | Role of the Derivative |
| HPLC | Analyte Detection | Derivatizing agent for UV-Vis/Fluorescence detection |
| HPLC | Chiral Separation | Component of a Chiral Stationary Phase (CSP) |
| HPLC | Metal Ion Analysis | Mobile phase additive for complexation |
| GC | Analysis of Polar Analytes | Derivatizing agent to increase volatility and stability |
While direct applications of this compound in routine chromatographic methods are not widespread, its potential as a versatile building block for creating specialized chromatographic reagents and stationary phases is significant. Further research in this area could lead to the development of novel analytical methods with enhanced selectivity and sensitivity.
Future Research Directions and Emerging Trends for 8 Bromo 2,4 Dimethylquinolin 7 Ol
Discovery of Novel and Efficient Synthetic Pathways
The development of new and efficient synthetic routes to 8-Bromo-2,4-dimethylquinolin-7-ol is a fundamental prerequisite for its thorough investigation. While classical quinoline (B57606) syntheses like the Combes, Doebner-von Miller, or Conrad-Limpach-Knorr reactions provide a basis, future research will likely focus on more modern and sustainable approaches. The exploration of transition-metal-catalyzed C-H activation and functionalization reactions could offer a more direct and atom-economical route to this substituted quinoline. For instance, a potential strategy could involve the late-stage bromination of a pre-formed 2,4-dimethylquinolin-7-ol precursor. The regioselectivity of such a reaction would be a critical aspect to investigate, given the directing effects of the existing substituents.
Another promising avenue lies in the development of one-pot or domino reaction sequences that can construct the core structure and install the desired functional groups in a single, efficient process. This could involve the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. The optimization of reaction conditions, including solvent, temperature, and catalyst systems, will be crucial for developing a scalable and cost-effective synthesis.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-stage C-H Bromination | High atom economy, direct functionalization | Controlling regioselectivity, potential for over-bromination |
| One-Pot/Domino Reactions | Increased efficiency, reduced waste | Complex reaction optimization, potential for side reactions |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields | Specialized equipment required, scalability considerations |
Unveiling Undiscovered Reactivity Patterns and Transformation Potential
The unique arrangement of a bromo, two methyl, and a hydroxyl group on the quinoline core of this compound suggests a rich and varied reactivity profile waiting to be explored. Future research should systematically investigate the chemical behavior of this compound under various reaction conditions. The bromine atom at the 8-position is a key functional handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of diverse aryl, alkynyl, and amino substituents, respectively, leading to a library of novel derivatives.
Integration of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. Such studies can provide insights into the distribution of electron density, which is crucial for predicting the most likely sites for electrophilic and nucleophilic attack.
Furthermore, computational methods can be used to model reaction mechanisms and predict the feasibility and outcome of various chemical transformations. For example, transition state theory calculations can help to understand the energy barriers associated with different reaction pathways, guiding the selection of optimal reaction conditions. Molecular dynamics simulations could also be used to study the conformational flexibility of the molecule and its interactions with potential binding partners.
Exploration of Derivatization for New Academic Research Applications
The strategic derivatization of this compound can open doors to new and exciting areas of academic research. By leveraging the reactivity of the bromo and hydroxyl groups, a diverse array of derivatives can be synthesized. For instance, the introduction of fluorescent moieties through cross-coupling reactions could lead to the development of novel chemosensors for the detection of metal ions or other analytes. The design of such sensors would rely on the ability of the quinoline core to act as a signaling unit, with its fluorescence properties being modulated by the binding of the target species.
Another area of interest is the synthesis of derivatives with unique photophysical properties. By extending the conjugation of the quinoline system through the introduction of aromatic or heteroaromatic substituents, it may be possible to create new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The systematic variation of the substituents would allow for the fine-tuning of the electronic and optical properties of these materials.
Application in Chemical Biology as Advanced Molecular Tools
While avoiding specific biological activity data, the structural features of this compound make it an intriguing candidate for development as a molecular tool in chemical biology. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives often exhibit interesting interactions with biological macromolecules. The bromo and hydroxyl groups provide convenient handles for the attachment of reporter groups, such as fluorescent dyes or affinity tags.
For example, the compound could be functionalized with a reactive group that allows for its covalent attachment to specific proteins or other biomolecules. Such "molecular probes" could be used to study the localization and dynamics of these biomolecules within living cells. Furthermore, the development of photoactivatable derivatives of this compound could enable the precise spatial and temporal control of its interactions with biological systems. These advanced molecular tools would provide researchers with new ways to investigate complex biological processes at the molecular level.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Bromo-2,4-dimethylquinolin-7-ol, and what key reaction conditions influence yield?
- Methodology : The compound is typically synthesized via halogenation of 8-hydroxyquinoline derivatives. Bromination using N-bromosuccinimide (NBS) in chloroform or methanol under controlled temperatures (e.g., 0–25°C) is common . Methylation at the 2- and 4-positions can be achieved using dimethyl sulfate or methyl iodide in the presence of a base like NaHCO₃. Reaction optimization requires strict control of molar ratios (e.g., 1:1.2 substrate-to-brominating agent) and purification via recrystallization (ethanol/water mixtures) to achieve >90% purity .
Q. How is purity and structural integrity validated for this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>99% threshold). Structural confirmation employs ¹H/¹³C NMR (e.g., δ ~8.7 ppm for quinoline protons, δ ~55 ppm for methyl carbons) and HRMS (exact mass matching within 3 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during bromination?
- Methodology : Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor bromine consumption. For example, slow addition of NBS at 0°C reduces dihalogenation by-products. Solvent polarity adjustments (e.g., switching from chloroform to DMF) may stabilize intermediates, while flow reactors enhance mixing and heat dissipation, improving yield by 15–20% .
Q. What crystallographic techniques elucidate halogen bonding and π-stacking interactions in this compound?
- Methodology : Single-crystal X-ray diffraction (XRD) reveals Br···Br (3.6–3.7 Å) and C–H···O interactions (2.7 Å) that stabilize dimeric structures. Planarity (RMSD <0.04 Å for non-H atoms) and absence of π-stacking (interplanar distances >4.1 Å) are critical for solubility studies .
Q. How do structural modifications at the 2- and 4-positions affect biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare methyl vs. bulkier substituents. For example, replacing 2-methyl with trifluoromethyl reduces antimicrobial IC₅₀ by 40% due to enhanced lipophilicity. Computational docking (AutoDock Vina) identifies steric clashes with target proteins when substituents exceed 5 Å .
Data Contradiction Analysis
Q. Why do reported yields for bromination vary between 60% and 89% across studies?
- Resolution : Discrepancies arise from divergent purification protocols. For instance, direct filtration (89% yield ) vs. column chromatography (60% yield ) impacts recovery. Impurity profiles (e.g., residual NBS by HPLC) must be cross-checked to validate efficiency claims .
Research Design Considerations
Q. What statistical approaches ensure robustness in biological assays involving this compound?
- Methodology : Triangulate dose-response data (IC₅₀, EC₅₀) with ANOVA and post-hoc Tukey tests (α = 0.05). For cytotoxicity assays, use ≥3 biological replicates and normalized viability metrics (e.g., MTT assay with DMSO controls). Data should include 95% confidence intervals to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
